Cas no 51279-01-7 (Acetamide, N-(3-ethylphenyl)-)

Acetamide, N-(3-ethylphenyl)- structure
Acetamide, N-(3-ethylphenyl)- structure
Product Name:Acetamide, N-(3-ethylphenyl)-
CAS No:51279-01-7
MF:C10H13NO
MW:163.216322660446
CID:362691
PubChem ID:4341261
Update Time:2025-04-19

Acetamide, N-(3-ethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(3-ethylphenyl)-
    • N-(3-ethylphenyl)acetamide
    • 51279-01-7
    • SCHEMBL1817688
    • GXGSTWDXNDGXCL-UHFFFAOYSA-N
    • DTXSID90402115
    • 3-Acetamido-ethylbenzol
    • AKOS003854678
    • Inchi: 1S/C10H13NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
    • InChI Key: GXGSTWDXNDGXCL-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=CC(=C1)CC

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
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